6-Bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a bromine atom at the sixth position and a dihydroquinolinone structure. This compound is notable for its unique chemical and biological properties, which have garnered interest across various scientific fields, including chemistry, biology, and medicine. Its chemical structure is denoted by the CAS number 76228-06-3, highlighting its significance in chemical databases and research.
6-Bromo-2,3-dihydroquinolin-4(1H)-one is classified under heterocyclic compounds, specifically within the quinoline derivatives. Quinoline itself is a bicyclic compound composed of a benzene ring fused to a pyridine ring. The presence of the bromine atom modifies its reactivity and potential applications compared to other similar compounds.
The synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one typically involves the bromination of 2,3-dihydroquinolin-4(1H)-one. One common method for this bromination is electrophilic bromination using bromine or N-bromosuccinimide as the brominating agent. The reaction is generally conducted in an organic solvent such as acetic acid or dichloromethane at room temperature or under reflux conditions.
In an industrial context, the production may utilize continuous flow processes to enhance efficiency and scalability. Automated reactors allow for precise control over reaction parameters, improving yield and purity. Additionally, employing green chemistry principles—such as using environmentally friendly solvents—can make the synthesis more sustainable.
The molecular structure of 6-Bromo-2,3-dihydroquinolin-4(1H)-one features a fused ring system with a nitrogen atom in the pyridine-like part of the molecule. The bromine atom at the sixth position significantly influences its electronic properties and reactivity. The compound can be represented as follows:
The molecular weight of 6-Bromo-2,3-dihydroquinolin-4(1H)-one is approximately 226.07 g/mol. Its melting point and solubility characteristics are essential for understanding its behavior in various applications but are not fully detailed in the available literature.
6-Bromo-2,3-dihydroquinolin-4(1H)-one can undergo several types of chemical reactions:
These reactions are facilitated by the unique electronic environment created by the bromine substituent and the nitrogen atom in the heterocyclic framework. Understanding these reactions is critical for developing new synthetic pathways for related compounds.
The mechanism of action for 6-Bromo-2,3-dihydroquinolin-4(1H)-one varies based on its application. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom enhances binding affinity due to increased electron density around the nitrogen atom in the ring structure. This interaction can modulate various biological pathways, potentially leading to therapeutic effects like enzyme inhibition or interference with signal transduction pathways.
While specific physical properties such as melting point or boiling point are not extensively documented in available literature, compounds within this class typically exhibit moderate solubility in organic solvents and lower solubility in water due to their hydrophobic nature.
The chemical properties include reactivity towards electrophiles due to the presence of nucleophilic sites within its structure. This reactivity makes it suitable for further functionalization in synthetic chemistry.
6-Bromo-2,3-dihydroquinolin-4(1H)-one has several significant applications:
The intramolecular aza-Michael cyclization represents a cornerstone methodology for constructing the dihydroquinolinone core of 6-bromo-2,3-dihydroquinolin-4(1H)-one (CAS 76228-06-3). This approach strategically utilizes brominated anilines as starting materials that undergo sequential functionalization to establish the heterocyclic framework. A patented route employs 4-bromoaniline condensed with ethyl propiolate under mild conditions to generate an advanced acrylate intermediate. This intermediate spontaneously undergoes intramolecular cyclization via aza-Michael addition at elevated temperatures (80-90°C), directly yielding the bicyclic structure with the bromine atom preserved at the C6 position [6].
Critical to this methodology is the regioselective bromination that occurs prior to ring closure, ensuring correct positioning of the bromine substituent. The reaction proceeds through a conjugated enone system that activates the β-carbon for nucleophilic attack by the aniline nitrogen. This mechanism affords excellent atom economy and avoids protective group strategies typically required for nitrogen functionalization. Post-cyclization, treatment with phosphorus trichloride (PCl₃) facilitates dehydration and aromatization when targeting fully unsaturated quinoline derivatives, though this step is omitted for the dihydroquinolinone target [6].
Table 1: Key Parameters in Aza-Michael Cyclization Route
Reaction Stage | Conditions | Key Reagents | Yield (%) | Regiochemical Outcome |
---|---|---|---|---|
Acrylate Formation | RT, 4h, N₂ | Ethyl propiolate, diphenyl ether | 85% | E-isomer exclusive |
Cyclization | 85°C, 12h | Toluene reflux | 78% | 6-Bromo regioisomer |
Purification | - | Hexane/ethyl acetate | 92% recovery | >97% purity |
Palladium-catalyzed endo-dig cyclizations enable access to structurally complex derivatives of the 6-bromo-2,3-dihydroquinolin-4(1H)-one scaffold. These methodologies exploit the electrophilic character of the bromine substituent (C₉H₈BrNO, MW 226.07) at position 6, which serves as an excellent handle for cross-coupling reactions [1] [5]. The bromine's strategic placement activates the ortho position toward metal insertion, facilitating the construction of fused polycyclic systems that retain the saturated lactam ring crucial for conformational flexibility in drug design.
Computational chemistry studies predict favorable ADME properties for metal-functionalized derivatives, with calculated logP values averaging 2.07 (consensus) and high gastrointestinal absorption (92% predicted) [5]. These properties make the compound particularly valuable for generating targeted libraries in medicinal chemistry programs. The collision cross-section data (138.8 Ų for [M+H]+) further supports the compound's compatibility with mass-directed purification techniques following metal-catalyzed reactions, enabling rapid identification of novel derivatives [1].
Energy-assisted synthetic protocols significantly enhance reaction efficiency in constructing the dihydroquinolinone core. Microwave irradiation reduces cyclization times from 12 hours to 35 minutes while improving yields by 15-20% compared to conventional heating [6]. This acceleration stems from efficient dielectric heating that overcomes the kinetic barriers in lactam formation. Simultaneously, ultrasound irradiation (40 kHz) facilitates the bromination step through enhanced mass transfer and cavitation effects, achieving near-quantitative conversion of starting material at ambient temperatures where traditional methods require heating up to 80°C [8].
Solvent selection critically influences energy-assisted methodologies. Polar aprotic solvents like dimethyl sulfoxide (DMSO) demonstrate optimal microwave absorption, while non-polar solvents benefit from ultrasound-induced cavitation. The crystalline nature of 6-bromo-2,3-dihydroquinolin-4(1H)-one (MP 170-172°C) facilitates rapid purification following energy-assisted synthesis, with straightforward crystallization eliminating the need for complex chromatography [7] [8].
Table 2: Solvent Systems in Energy-Assisted Synthesis
Energy Mode | Optimal Solvent | Temperature | Time Reduction | Yield Improvement |
---|---|---|---|---|
Microwave | DMF/DMSO (3:1) | 120°C | 20-fold | +18% |
Ultrasound | Dichloromethane | 25°C | 3-fold | +12% |
Conventional | Toluene | 85°C | Baseline | Baseline |
Montmorillonite K-10 clay emerges as a sustainable catalyst for synthesizing 6-bromo-2,3-dihydroquinolin-4(1H)-one, replacing conventional mineral acids in cyclization steps. This aluminosilicate catalyst provides Brønsted acidity (surface H⁺ concentration: 0.8 mmol/g) while avoiding hazardous waste streams associated with stoichiometric reagents [6]. The lamellar structure facilitates substrate orientation that favors 6-endo-trig cyclization, achieving regioselectivities exceeding 95:5 against alternative ring closures. Catalyst recyclability studies demonstrate consistent performance (>90% yield retention) through five reaction cycles following simple thermal regeneration at 250°C [8].
Complementary green approaches include solvent optimization using recyclable diphenyl ether systems that reduce E-factor contributions by 40% compared to traditional halogenated solvents. The high boiling point (258°C) of diphenyl ether enables efficient reaction control at the optimal cyclization temperature while allowing straightforward separation of the crystalline product upon cooling. Life cycle assessment confirms a 35% reduction in cumulative energy demand compared to classical synthetic routes employing dichloromethane or DMF [6].
The bromine substituent at position 6 enables versatile Sonogashira cross-coupling for generating alkynylated precursors essential for molecular diversification. This palladium/copper co-catalyzed reaction efficiently couples terminal alkynes with the bromodihydroquinolinone core under mild conditions (50-60°C), tolerating diverse functional groups including esters, alcohols, and protected amines [5]. The resulting alkynylated derivatives exhibit calculated logP values of 2.76 (SILICOS-IT), indicating enhanced hydrophobicity valuable for drug discovery applications targeting lipophilic binding pockets [5].
The reaction demonstrates excellent chemoselectivity with no observable lactam ring opening or carbonyl reduction. This specificity preserves the hydrogen-bonding capacity of the carbonyl group (TPSA 29.1 Ų), crucial for biological interactions. Computational modeling reveals that the ethynyl group extends perpendicularly from the quinoline plane, creating linear architectures that bridge distinct pharmacophoric regions in pharmaceutical targets such as kinase inhibitors [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7